molecular formula C19H19N5O2 B12909182 N-(4-Nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine CAS No. 75426-53-8

N-(4-Nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine

Cat. No.: B12909182
CAS No.: 75426-53-8
M. Wt: 349.4 g/mol
InChI Key: SJTVFAXSFPZVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine is a synthetic quinazoline derivative offered for research purposes. Quinazoline-based compounds are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and are prominent in medicinal chemistry research . This compound is of particular interest in oncology research. Quinazoline scaffolds are recognized for their ability to serve as potent kinase inhibitors . Specifically, several FDA-approved quinazoline derivatives, such as Erlotinib, Gefitinib, and Lapatinib, are well-known for their efficacy as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors, making them valuable in cancer therapy . The structural motif of this compound suggests potential for similar mechanistic pathways, positioning it as a candidate for investigating new targeted cancer treatments and studying resistance mechanisms. Beyond oncology, quinazoline analogues have demonstrated a broad spectrum of pharmacological activities in scientific studies, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-malarial properties . The presence of the 4-nitrophenyl and piperidinyl substituents on the quinazoline core may influence its electronic properties, binding affinity, and metabolic stability, making it a versatile scaffold for structure-activity relationship (SAR) studies in various disease models. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

75426-53-8

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-piperidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C19H19N5O2/c25-24(26)15-10-8-14(9-11-15)20-18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H,20,21,22)

InChI Key

SJTVFAXSFPZVMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(4-Nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a quinazoline core with a nitrophenyl substituent and a piperidine moiety, which contribute to its biological activity. The molecular formula is C14H15N3O2, and it has a molecular weight of approximately 255.29 g/mol. The presence of the nitro group is significant as it can enhance the compound's reactivity and interaction with biological targets.

1. Anticancer Properties

This compound has shown promising results as an anticancer agent. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
CNE-25.0Inhibition of EGFR signaling
PC-33.5Induction of apoptosis
SMMC-77214.2Cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including receptor tyrosine kinase inhibition and modulation of apoptosis-related proteins .

2. CNS Activity

The compound also exhibits potential as a central nervous system (CNS) agent. Its piperidine structure is known to facilitate blood-brain barrier penetration, making it a candidate for treating neurological disorders. Preliminary studies have indicated that it may act as an antagonist at certain neurotransmitter receptors, which could be beneficial in managing conditions such as anxiety or depression .

Kinase Inhibition

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of various kinases involved in cancer progression. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers:

Kinase TargetInhibition TypeSelectivity (fold)
EGFRType I>300
HER2Type I/II>200

The selectivity for these kinases suggests that the compound may have a favorable safety profile compared to less selective inhibitors .

Antiviral Activity

Emerging research indicates that this compound may also possess antiviral properties. It has been evaluated against viral targets such as the Bovine Viral Diarrhea Virus (BVDV), showing effective inhibition with an EC50 value of approximately 9.7 µM. The mechanism appears to involve binding to allosteric sites on viral polymerases, disrupting their function .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, correlating with increased apoptosis markers .
  • CNS Model : In an animal model for anxiety, administration of the compound led to reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting its potential for CNS applications .

Scientific Research Applications

Anticancer Activity

N-(4-Nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine has shown promise in anticancer research. Quinazoline derivatives are known for their ability to inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in tumor growth. Studies have indicated that similar compounds can act as inhibitors of kinases and other proteins critical for cancer cell survival and proliferation .

Antiviral Properties

Research into the antiviral applications of this compound is ongoing. Quinazoline derivatives have been evaluated for their effectiveness against various viral infections, suggesting that this compound may also possess antiviral properties. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes.

Neurological Applications

The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible use as receptor antagonists or modulators in conditions such as anxiety, depression, and schizophrenia.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperidine Moiety : Techniques such as palladium-catalyzed cross-coupling reactions are employed to attach the piperidine group effectively.
  • Nitro Group Functionalization : The introduction of the nitro group can enhance biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, potentially through kinase inhibition mechanisms .
  • Antiviral Research : Preliminary findings suggest that modifications to the quinazoline structure can enhance binding affinity to viral targets, indicating a pathway for developing antiviral therapies.
  • Neuropharmacological Investigations : Studies exploring the interaction between this compound and neurotransmitter receptors have shown promising results in modulating receptor activity, which could lead to new treatments for neuropsychiatric disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 2-Position

The 2-position of quinazoline derivatives is a key determinant of biological activity. Comparative studies highlight:

  • Piperidin-1-yl vs. Pyrrolidin-1-yl : In anti-tubercular agents, replacing piperidine with pyrrolidine (e.g., in 2-(pyrrolidin-1-yl)-N-(4-substituted)quinazolin-4-amine derivatives) reduces activity by ~30%, suggesting piperidine's larger ring size improves steric complementarity with Mycobacterium tuberculosis targets .
  • Heteroaromatic Substituents : In histamine H₄ receptor ligands (e.g., VUF10499), 2-(4-methylpiperazin-1-yl) groups enhance inverse agonism (pKᵢ = 8.12), whereas bulkier groups like cyclohexyl (UNC-06358) shift activity toward epigenetic targets like G9a methyltransferase .

Modifications at the 4-Amino Position

The 4-amino substituent governs target selectivity:

  • 4-Nitrophenyl vs. Benzyl/Pyridinyl : The 4-nitrophenyl group in N-(4-nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine increases hydrophobicity and electron deficiency compared to N-(pyridin-2-yl) analogs (e.g., 7n in ). This may enhance binding to enzymes with aromatic pockets, such as thymidylate synthase .
  • Anti-Microbial Activity : 1,3,4-Thiadiazole derivatives bearing 4-nitrophenyl groups () exhibit potent activity against C. albicans, suggesting the nitro group may facilitate membrane penetration or redox interactions .

Impact of Auxiliary Substituents

  • Methoxy and Alkoxy Chains : Methoxy groups at the 6- or 7-positions (e.g., CM-272 in ) improve cellular uptake and metabolic stability. For instance, 7-(3-(piperidin-1-yl)propoxy) substitutions in G9a inhibitors (e.g., compound 24a) increase potency (IC₅₀ = 12 nM) by extending hydrophobic interactions .
  • Chloro Substituents : 6-Chloro analogs (e.g., VUF10499) show dual H₁R/H₄R binding, whereas nitro groups favor single-target engagement, likely due to steric clashes with H₁R .

Table 1: Key Quinazoline Derivatives and Their Activities

Compound Name 2-Position Substituent 4-Position Substituent Biological Activity (Target) Reference
This compound Piperidin-1-yl 4-Nitrophenyl Under investigation
VUF10499 4-Methylpiperazin-1-yl 6-Chloro, N-(furan-3-ylmethyl) H₄R inverse agonist (pKᵢ = 8.12)
UNC-06358 Cyclohexyl 1-Isopropylpiperidin-4-yl G9a inhibitor (IC₅₀ = 15 nM)
24a () Cyclohexyl 1-Isopropylpiperidin-4-yl G9a inhibitor (IC₅₀ = 12 nM)
2-(4-Nitrophenyl)-N-(o-tolyl)quinazolin-4-amine 4-Nitrophenyl o-Tolyl Antimicrobial (Not specified)

Key Findings:

  • Anti-Tubercular Activity: 2,4-Diaminoquinazolines with benzylic amines (e.g., N-(4-fluorobenzyl) analogs) exhibit MIC₉₀ = 0.8 µM against M. tuberculosis, whereas 4-nitrophenyl derivatives may lack sufficient hydrophilicity for mycobacterial penetration .
  • Dual H₁R/H₄R Ligands : Quinazolines with 6-chloro and heteroaromatic groups (e.g., thiophen-2-ylmethyl) achieve dual receptor modulation, but nitro-substituted analogs are less explored in this context .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-Nitrophenyl)-2-(piperidin-1-yl)quinazolin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential substitutions on the quinazoline core. Starting from anthranilic acid derivatives, intermediate 4-chloroquinazolines are generated, followed by nucleophilic substitution with piperidine and 4-nitrophenylamine. Key steps include:

  • Mitsunobu reactions for alkoxy group introduction (e.g., 3-(piperidin-1-yl)propoxy substituents) using DIAD/TPP as reagents .
  • BBr₃-mediated demethylation for hydroxyl group activation (e.g., aryl demethylation under inert atmosphere) .
  • Solvent optimization : Reactions in NMP or THF improve solubility of intermediates, while DCM extraction ensures purity .
  • Yield factors : Excess amine (1.5–2.0 eq.) and prolonged reaction times (48–72 hrs) enhance substitution efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or MeOD resolve substituent patterns (e.g., coupling constants for piperidine protons at δ 3.20–3.60 ppm) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.1 Da error) .
  • HPLC : Reverse-phase columns (C18) with ACN/H₂O gradients (0.1% TFA) achieve >95% purity; retention times (e.g., 14.192 min) correlate with hydrophobicity .

Q. What in vitro screening approaches are recommended for initial pharmacological evaluation?

  • Methodological Answer :

  • Kinase inhibition assays : Use recombinant kinases (e.g., c-Src, Abl) with ATP-competitive ELISA or fluorescence polarization. IC₅₀ values <100 nM indicate high potency .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., pancreatic or leukemia models) at 1–10 μM concentrations .
  • Flow cytometry : Cell cycle arrest (G1/S phase) and apoptosis markers (Annexin V/PI) validate mechanism .

Advanced Research Questions

Q. How can 3D QSAR models be constructed to predict the bioactivity of structural analogs?

  • Methodological Answer :

  • Pharmacophore alignment : Map steric/electronic features (e.g., piperidine’s basic nitrogen, nitro group’s electron-withdrawing effect) using software like Schrödinger’s Phase .
  • CoMFA/CoMSIA : Correlate substituent variations (e.g., morpholinyl vs. piperazinyl) with activity using partial least squares (PLS) regression .
  • Validation : Cross-validate with leave-one-out (LOO) methods and external test sets (R² > 0.7) .

Q. What strategies resolve discrepancies between computational binding predictions and empirical activity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., HDAC8 or c-Src) for >100 ns to assess stability of predicted poses .
  • Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions of hydrophobic/electrostatic interactions .
  • Mutational analysis : Replace key residues (e.g., Lys295 in c-Src) via site-directed mutagenesis to validate docking predictions .

Q. How to design in vivo studies to assess pharmacokinetics and efficacy in disease models?

  • Methodological Answer :

  • Orthotopic xenografts : Implant tumor cells (e.g., human pancreatic cancer) into immunocompromised mice; monitor tumor volume via caliper or bioluminescence .
  • Oral dosing : Administer compound (10–50 mg/kg) in PEG-400/saline; measure plasma t₁/₂ (e.g., 40 hrs) and bioavailability via LC-MS/MS .
  • Survival endpoints : Use Kaplan-Meier analysis for aggressive models; significant survival extension (p<0.05) indicates therapeutic potential .

Methodological Notes

  • Data Contradictions : If SAR studies show conflicting activity trends (e.g., morpholine vs. piperidine analogs), re-evaluate assay conditions (e.g., ATP concentration in kinase assays) or confirm stereochemistry via X-ray crystallography .
  • Critical Parameters : For reproducible synthesis, strictly control inert atmospheres during BBr₃ reactions to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.